1-Aminonaphthalene-4-acetic acid CAS number and safety data sheet (MSDS)
1-Aminonaphthalene-4-acetic acid CAS number and safety data sheet (MSDS)
An In-Depth Technical Guide to 1-Aminonaphthalene-4-acetic Acid: Chemical Profiling, Synthesis, and Safety Data
Executive Summary
In the realm of agrochemical manufacturing and pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and plant growth regulators is paramount. 1-Aminonaphthalene-4-acetic acid (often isolated and utilized as its methyl ester derivative, CAS: 1261730-38-4) is a critical compound[1]. It is most prominently encountered as "Impurity 2" in the synthesis of 1-Naphthaleneacetic acid (NAA), a widely used synthetic auxin[2]. Beyond its role as an impurity, the presence of the functional amino group at the para position of the naphthalene ring makes it a highly valuable intermediate for synthesizing fluorescent probes, conjugated biochemicals, and complex organic molecules.
This whitepaper provides a comprehensive technical breakdown of 1-Aminonaphthalene-4-acetic acid, detailing its physicochemical properties, mechanistic synthesis, safety data sheet (MSDS) guidelines, and validated analytical protocols for its detection.
Chemical Identity and Physicochemical Properties
While the free acid form of 1-Aminonaphthalene-4-acetic acid is highly reactive and prone to zwitterionic interactions, it is frequently stabilized, stored, and commercially distributed as 4-Amino-1-naphthaleneacetic acid methyl ester or its hydrochloride salt[1][3].
Table 1: Chemical Identity & Structural Data
| Property | 1-Aminonaphthalene-4-acetic acid (Free Acid) | 4-Amino-1-naphthaleneacetic acid methyl ester |
| IUPAC Name | 2-(4-aminonaphthalen-1-yl)acetic acid | Methyl 2-(4-aminonaphthalen-1-yl)acetate |
| CAS Number | N/A (Transient/In situ) | 1261730-38-4 (Free base)[1] |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₃H₁₃NO₂ |
| Molecular Weight | 201.22 g/mol | 215.25 g/mol [4] |
| Appearance | Off-white to pale yellow powder | Pale yellow to brown crystalline solid |
| Solubility | DMSO, Methanol (Moderate in Water) | Chloroform, Methanol, DMSO |
Causality Note: The esterification of the free acid to the methyl ester prevents intermolecular acid-base reactions between the carboxylic acid and the amino group, significantly enhancing the compound's shelf-life and solubility in organic solvents for downstream organic synthesis.
Mechanistic Synthesis and Pathway Dynamics
The formation of 1-Aminonaphthalene-4-acetic acid typically occurs via the electrophilic aromatic substitution of 1-Naphthaleneacetic acid (NAA).
Mechanistic Causality: The -CH2COOH (carboxymethyl) group on the naphthalene ring is a weakly activating, ortho/para-directing group. Due to the significant steric hindrance at the ortho position (position 2) caused by the adjacent ring of the naphthalene system, incoming electrophiles are directed almost exclusively to the para position (position 4).
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Nitration: NAA is treated with a mixture of nitric and sulfuric acid to yield 4-Nitro-1-naphthaleneacetic acid.
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Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (e.g., H₂ with Pd/C) or dissolving metal reduction (Fe/HCl).
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Esterification (Optional): To form the stable methyl ester (CAS 1261730-38-4), the product is reacted with methanol in the presence of an acid catalyst[1].
Caption: Synthetic pathway of 1-Aminonaphthalene-4-acetic acid and its methyl ester derivative.
Biological and Agrochemical Significance
In agrochemistry, NAA is a synthetic plant hormone in the auxin family used for rooting and preventing pre-harvest fruit drop[5]. The presence of 1-Aminonaphthalene-4-acetic acid as an impurity must be strictly monitored.
Structurally, auxins bind to the TIR1/AFB receptor complex. The addition of a bulky, polar amino group at the 4-position alters the electron density and steric profile of the naphthalene ring, potentially disrupting the hydrophobic interactions within the TIR1 binding pocket. This makes the impurity biologically inactive as an auxin, but its presence in high concentrations can cause competitive inhibition or off-target phytotoxicity.
Caption: Mechanism of NAA binding to TIR1/AFB receptors to trigger auxin responses.
Safety Data Sheet (MSDS) and Handling Protocols
Because 1-Aminonaphthalene-4-acetic acid contains a naphthylamine moiety, it must be handled with stringent safety protocols. While it is not classified as a severe carcinogen like 2-naphthylamine, it is a recognized irritant and potential environmental hazard.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single) | Category 3 | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
Handling and Storage Protocols
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Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a NIOSH-approved particulate respirator (N95 or higher) when handling the dry powder to prevent inhalation of amine-containing dust.
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Storage Conditions: Store at 2-8°C in a tightly sealed, light-resistant container[6]. The amino group is susceptible to photo-oxidation, which will cause the powder to degrade and turn dark brown over time.
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Spill Response: Do not sweep dry powder. Moisten with a solvent (e.g., isopropanol) to prevent aerosolization, sweep into a chemical waste container, and wash the area with a slightly acidic solution (e.g., 5% acetic acid) to neutralize residual amines.
Analytical Methodology: HPLC-MS/MS Protocol
To self-validate the purity of NAA batches or to isolate the 4-amino derivative for research, a robust HPLC-MS/MS protocol is required.
Scientific Rationale: The use of 0.1% Formic Acid in the mobile phase is critical. It ensures the complete protonation of the amino group (forming −NH3+ ), which drastically enhances the ionization efficiency and signal-to-noise ratio in the Positive Electrospray Ionization (ESI+) mode.
Step-by-Step HPLC-MS/MS Workflow
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Sample Preparation:
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Weigh 10.0 mg of the NAA sample and dissolve in 10 mL of LC-MS grade Methanol.
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Vortex for 60 seconds and sonicate for 5 minutes.
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Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
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Chromatographic Conditions:
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Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B.
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Flow Rate: 0.3 mL/min.
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Mass Spectrometry (ESI+ Mode):
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Capillary Voltage: 3.0 kV.
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Desolvation Temperature: 350°C.
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MRM Transitions for Methyl Ester (CAS 1261730-38-4): Precursor ion m/z 216.1 [M+H]+ . Monitor product ions at m/z 156.1 (loss of −CH2COOCH3 ) and m/z 128.1 for quantification.
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Data Analysis: Integrate the peak area of the impurity against a known calibration curve of the 4-Amino-1-naphthaleneacetic acid methyl ester reference standard[3].
Caption: Step-by-step HPLC-MS/MS analytical workflow for detecting the 4-amino impurity.
References
-
Wikipedia. "1-Naphthaleneacetic acid". wikipedia.org. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-Naphthaleneacetic acid Impurity 2 - SRIRAMCHEM [sriramchem.com]
- 3. Buy Online TRC - 4-Amino-1-Naphthaleneacetic Acid Methyl Ester | LGC Standards [lgcstandards.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
